[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481474
InChI: InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-5-7-11(8-6-10)16(4)9-12(17)18/h10-11H,5-9H2,1-4H3,(H,15,19)(H,17,18)
SMILES: CC(C)(C)OC(=O)NC1CCC(CC1)N(C)CC(=O)O
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13481474

Molecular Formula: C14H26N2O4

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid -

Specification

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
IUPAC Name 2-[methyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid
Standard InChI InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-5-7-11(8-6-10)16(4)9-12(17)18/h10-11H,5-9H2,1-4H3,(H,15,19)(H,17,18)
Standard InChI Key ZQZNONTZWRGAPS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC(CC1)N(C)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(CC1)N(C)CC(=O)O

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 2-[methyl-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)amino]acetic acid, reflects its three key functional groups:

  • Cyclohexyl core: Provides conformational rigidity, influencing molecular interactions with biological targets .

  • Boc-protected amino group: The tert-butoxycarbonyl group at the 4-position of the cyclohexane ring safeguards the amine during synthetic steps, enabling selective deprotection in downstream reactions .

  • Methylamino-acetic acid side chain: Enhances solubility and facilitates covalent conjugation to other molecules, such as peptides or small-molecule therapeutics .

Stereochemical considerations are critical, as the spatial arrangement of substituents on the cyclohexane ring (e.g., cis vs. trans) impacts biological activity and synthetic pathways . For instance, trans-isomers often exhibit superior metabolic stability compared to cis-analogs in related compounds .

Synthesis and Chemical Properties

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight286.37 g/mol
Density~1.1 g/cm³ (predicted)
Boiling PointNot reported (analogs: 414–467°C)
SolubilityLow in water; soluble in DMSO, THF
LogP~1.31 (predicted)
StabilityStable at RT; sensitive to acids

The Boc group’s hydrophobicity (LogP1.31\text{LogP} \approx 1.31) contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound’s Boc-protected amine is pivotal in solid-phase peptide synthesis (SPPS). For example, in the synthesis of gabapentin analogs, Boc groups shield amines during coupling reactions, preventing undesired side reactions . Post-synthesis, acidic deprotection (e.g., HCl/dioxane) reveals the primary amine for further functionalization .

Drug Development

Structural analogs demonstrate therapeutic potential:

  • Neurological disorders: Cyclohexylacetic acid derivatives, such as gabapentin, modulate calcium channels to treat epilepsy and neuropathic pain .

  • Antiviral agents: Boc-protected amino acids are intermediates in HIV protease inhibitors, as seen in CCR5 antagonist development .

Table 1: Bioactivity of Related Compounds

CompoundTargetIC₅₀/EC₅₀Source
trans-4-Hydroxycyclohexyl analogCCR5 receptor2.4 nM
Gabapentin prodrugNeuronal calcium channels1.1 μM
Boc-cis-4-aminocyclohexane acetic acidEnzymatic assaysNot reported

Future Directions

Research opportunities include:

  • Stereoselective synthesis: Optimizing cis/trans isomer ratios for enhanced bioactivity .

  • Prodrug development: Leveraging the acetic acid moiety for ester-based prodrugs to improve oral bioavailability .

  • Targeted therapies: Conjugating the compound to monoclonal antibodies for site-specific drug delivery .

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